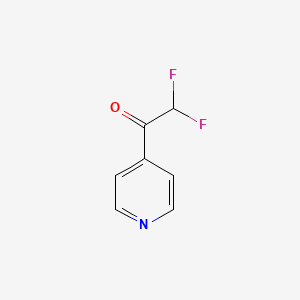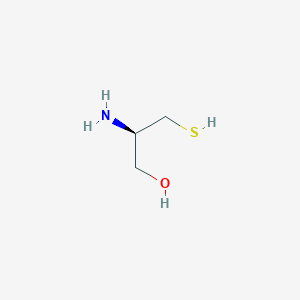
(2R)-2-Amino-3-sulfanylpropan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-3-sulfanylpropan-1-OL is a chiral amino alcohol with a thiol group. This compound is of interest due to its unique structural features, which include an amino group, a hydroxyl group, and a sulfanyl group. These functional groups make it a versatile building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-sulfanylpropan-1-OL can be achieved through several methods One common approach involves the reduction of the corresponding amino acid derivative For example, the reduction of (2R)-2-Amino-3-sulfanylpropanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial for efficient production. For example, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (2R) enantiomer.
化学反应分析
Types of Reactions
(2R)-2-Amino-3-sulfanylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the amino group.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions at the hydroxyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-2-Amino-3-sulfanylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (2R)-2-Amino-3-sulfanylpropan-1-OL involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The hydroxyl group can also form hydrogen bonds, further stabilizing interactions with proteins and other molecules.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-3-sulfanylpropan-1-OL: The enantiomer of (2R)-2-Amino-3-sulfanylpropan-1-OL, with similar chemical properties but different biological activities.
Cysteine: An amino acid with a similar thiol group, used in protein synthesis and metabolism.
Homocysteine: An amino acid with an additional methylene group, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its combination of functional groups and chiral nature. This makes it a valuable compound for asymmetric synthesis and a versatile intermediate in the production of complex molecules. Its ability to form disulfide bonds and participate in various chemical reactions further enhances its utility in scientific research and industrial applications.
属性
分子式 |
C3H9NOS |
|---|---|
分子量 |
107.18 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI 键 |
CFBPGADIXTVKBS-GSVOUGTGSA-N |
手性 SMILES |
C([C@H](CS)N)O |
规范 SMILES |
C(C(CS)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
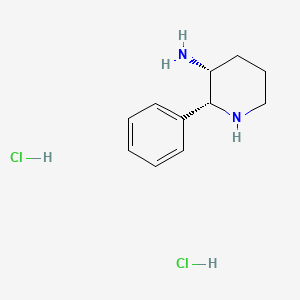
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)

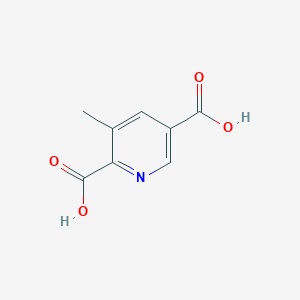

![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)

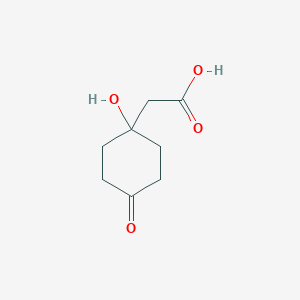
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
